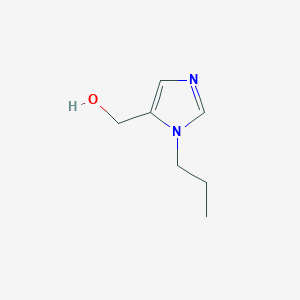

(1-propyl-1H-imidazol-5-yl)methanol

Description

Significance of Imidazole (B134444) Heterocycles in Contemporary Chemical Research

Imidazole, a five-membered aromatic heterocycle with two nitrogen atoms, is a fundamental building block in a multitude of natural and synthetic compounds. nih.govwikipedia.org This structural motif is integral to the amino acid histidine, the biogenic amine histamine, and the purine (B94841) bases of DNA. nih.govwikipedia.org The unique properties of the imidazole ring, including its aromaticity, amphoteric nature (acting as both a weak acid and a weak base), and ability to coordinate with metal ions, make it a "privileged scaffold" in medicinal chemistry. wikipedia.org

Imidazole derivatives exhibit a wide array of biological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties. nih.govmdpi.com The versatility of the imidazole core allows for the synthesis of a vast library of substituted compounds, enabling the fine-tuning of their chemical and biological properties. mdpi.comimp.kiev.ua This has led to their incorporation into numerous pharmaceutical drugs and their use as catalysts and ligands in organic synthesis. imp.kiev.ua

Structural Classification of (1-Propyl-1H-imidazol-5-yl)methanol within Substituted Imidazoles

This compound can be classified as a di-substituted imidazole. The key structural features are:

1-Propyl Group: An n-propyl group is attached to one of the nitrogen atoms of the imidazole ring. This N-alkylation influences the compound's lipophilicity and steric properties. nih.gov

5-Hydroxymethyl Group: A -CH₂OH group is attached to the carbon atom at the 5-position of the imidazole ring. This functional group provides a site for further chemical modifications, such as esterification or oxidation, and can participate in hydrogen bonding.

Table 1: Structural and Chemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 497855-88-6 | C₇H₁₂N₂O | 140.18 |

| n-Propylimidazole | 35203-44-2 | C₆H₁₀N₂ | 110.16 nih.gov |

| (1-Methyl-1H-imidazol-5-yl)methanol | 38993-84-9 | C₅H₈N₂O | 112.13 nih.gov |

| Imidazole | 288-32-4 | C₃H₄N₂ | 68.08 wikipedia.org |

Note: Data for this compound is based on supplier information due to a lack of comprehensive peer-reviewed data. Data for related compounds is from cited sources.

Historical Context of Imidazole Synthesis and Derivatization Relevant to this compound

The synthesis of the imidazole ring has a rich history, with several named reactions providing pathways to this important heterocycle. While specific synthetic routes for this compound are not extensively documented in peer-reviewed literature, its structure suggests that its synthesis would draw upon established methods of imidazole formation and subsequent functionalization.

One of the earliest and most fundamental methods is the Debus-Radziszewski imidazole synthesis , first reported by Heinrich Debus in 1858. wikipedia.org This reaction involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia (B1221849). wikipedia.org A modification of this reaction, using a primary amine in place of ammonia, allows for the direct synthesis of N-substituted imidazoles. wikipedia.org

The Marckwald synthesis is another classical route that involves the cyclization of an α-aminoketone with a cyanate (B1221674) or a related reagent. This method is particularly useful for preparing imidazoles with specific substitution patterns.

For the synthesis of a compound like this compound, a likely synthetic strategy would involve two key steps:

Formation of a suitably functionalized imidazole core: This could be achieved through a multi-component reaction or by building the ring from acyclic precursors. For instance, a precursor containing the C5-hydroxymethyl group (or a protected form) could be used.

N-propylation: The introduction of the propyl group onto the imidazole nitrogen is a common derivatization step. This is typically achieved by reacting the imidazole with a propyl halide (e.g., 1-bromopropane) in the presence of a base. The choice of base and solvent can influence the regioselectivity of the alkylation in unsymmetrical imidazoles.

Alternatively, one could start with an imidazole derivative already bearing the C5-substituent, such as ethyl 1H-imidazole-5-carboxylate. The synthesis would then involve N-propylation followed by the reduction of the ester group to the primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄).

Table 2: Key Historical Imidazole Syntheses

| Synthesis Name | Year of Discovery (approx.) | Key Reactants | General Product |

| Debus-Radziszewski Synthesis | 1858 | 1,2-Dicarbonyl, Aldehyde, Ammonia/Primary Amine | Substituted Imidazoles wikipedia.org |

| Marckwald Synthesis | 1892 | α-Aminoketone, Cyanate/Thiocyanate | Substituted Imidazoles |

Structure

3D Structure

Properties

IUPAC Name |

(3-propylimidazol-4-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-2-3-9-6-8-4-7(9)5-10/h4,6,10H,2-3,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGRDBHVXJTYPTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=NC=C1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501301771 | |

| Record name | 1-Propyl-1H-imidazole-5-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501301771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

497855-88-6 | |

| Record name | 1-Propyl-1H-imidazole-5-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=497855-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propyl-1H-imidazole-5-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501301771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Propyl 1h Imidazol 5 Yl Methanol and Its Direct Precursors

Regiocontrolled Synthesis Strategies for the Imidazole (B134444) Core

The construction of the 1,5-disubstituted imidazole core is a critical step in the synthesis of (1-propyl-1H-imidazol-5-yl)methanol. Various strategies have been developed to control the regiochemistry of this heterocyclic system.

Multi-component reactions (MCRs) offer an efficient route to complex molecules in a single step, and several named reactions are pivotal in the synthesis of substituted imidazoles.

The Debus-Radziszewski imidazole synthesis is a foundational multi-component reaction that utilizes a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine to construct the imidazole ring. wikipedia.orgscribd.com A modification of this method, which replaces one equivalent of ammonia with a primary amine, can afford N-substituted imidazoles. This reaction proceeds in two conceptual stages: the initial condensation of the dicarbonyl with two ammonia molecules to form a diimine, followed by the condensation of this diimine with an aldehyde. wikipedia.org The versatility of this method allows for the commercial production of various imidazole compounds. scribd.com

Another powerful MCR is the Van Leusen Imidazole Synthesis , which allows for the preparation of imidazoles from aldimines and tosylmethyl isocyanide (TosMIC). organic-chemistry.org This reaction can be performed as a three-component reaction (vL-3CR) where the aldimine is generated in situ from an aldehyde and a primary amine. organic-chemistry.org The mechanism involves the stepwise cycloaddition of the CH2N=C moiety of TosMIC to the polarized double bond of the imine under basic conditions. organic-chemistry.org Subsequent elimination of p-toluenesulfinic acid from the intermediate 4-tosyl-2-imidazoline yields the 1,5-disubstituted imidazole. organic-chemistry.org The vL-3CR is technically a two-step synthesis as the components react sequentially. organic-chemistry.org This methodology is advantageous for its ability to create a variety of substituted imidazoles, including 1,5-disubstituted and 1,4,5-trisubstituted imidazoles. nih.gov

| Multi-component Reaction | Reactants | Product Type | Key Features |

| Debus-Radziszewski Synthesis | 1,2-Dicarbonyl, Aldehyde, Ammonia/Primary Amine | Substituted Imidazoles | Commercially used for imidazole production. scribd.com |

| Van Leusen Imidazole Synthesis | Aldimine (or Aldehyde + Amine), Tosylmethyl isocyanide (TosMIC) | 1,5-Disubstituted and 1,4,5-Trisubstituted Imidazoles | In situ generation of aldimine is possible. organic-chemistry.org |

Cyclization reactions represent a fundamental approach to the synthesis of the imidazole core. The choice of starting materials and reaction conditions dictates the final substitution pattern.

One of the earliest methods is the Debus synthesis , reported in 1858, which involves the condensation of glyoxal, formaldehyde (B43269), and ammonia to form imidazole. wikipedia.org While the yield can be low, this method is still utilized for the synthesis of C-substituted imidazoles. wikipedia.org

The Marckwald synthesis provides a route to imidazole derivatives through the reaction of α-aminocarbonyl compounds with cyanates or cyanamide. wikipedia.org

More contemporary methods have focused on developing highly regioselective syntheses. For instance, a short and efficient synthesis of 1,4-disubstituted imidazoles has been developed that proceeds with complete regioselectivity. rsc.org This protocol involves a double aminomethylenation of a glycine (B1666218) derivative to form a 2-azabuta-1,3-diene, followed by the addition of an amine nucleophile which results in a transamination/cyclization to yield the substituted imidazole. rsc.org

Modern synthetic strategies increasingly emphasize the importance of functional group tolerance to allow for the construction of complex and highly functionalized imidazole derivatives.

The Van Leusen synthesis, for example, demonstrates a degree of functional group compatibility. organic-chemistry.org The in situ formation of the aldimine in the vL-3CR is not hindered by the water produced as a byproduct. organic-chemistry.org Furthermore, this reaction has been successfully applied in the synthesis of biologically active molecules, indicating its tolerance to various functional moieties. nih.gov

Recent advances have also seen the development of metal-free multicomponent reactions, which are inherently more tolerant of sensitive functional groups that might be affected by metal catalysts. nih.gov For example, benzoic acid has been used to catalyze an efficient multicomponent reaction of vinyl azides, aromatic aldehydes, and aromatic amines to produce 1,2,5-trisubstituted imidazoles with high functional group compatibility.

Introduction and Modification of the Propyl Moiety at the N-1 Position

Once the imidazole core with the desired C-5 substituent is in hand, the next crucial step is the introduction of the propyl group at the N-1 position.

N-alkylation is a common method for introducing substituents onto the nitrogen atoms of the imidazole ring. This is typically achieved by reacting the imidazole with an alkylating agent, such as an alkyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) or a dialkyl sulfate, often in the presence of a base. otago.ac.nznih.gov The base deprotonates the N-H of the imidazole, generating an imidazolide (B1226674) anion which then acts as a nucleophile. otago.ac.nz

A synthesis of a mixture of 1-propyl-4(5)-methylimidazole has been reported starting from 4-methylimidazole (B133652) and 1-bromopropane in the presence of sodium hydroxide (B78521). mdpi.com This demonstrates a straightforward approach to N-propylation.

For unsymmetrically substituted imidazoles, such as a 5-(hydroxymethyl)-1H-imidazole precursor, N-alkylation can lead to a mixture of two regioisomers (N-1 and N-3 alkylated products). The control of regioselectivity is therefore a significant challenge.

Several factors influence the regioselectivity of N-alkylation:

Steric Effects : Larger substituents on the imidazole ring or a bulky alkylating agent will favor alkylation at the less sterically hindered nitrogen atom. otago.ac.nz

Electronic Effects : Electron-withdrawing groups on the imidazole ring deactivate the adjacent nitrogen, making the more remote nitrogen more nucleophilic and thus more susceptible to electrophilic attack. otago.ac.nz

Reaction Conditions : The choice of solvent and base can also play a role. Reactions in neutral or mildly acidic conditions can proceed through the alkylation of the predominant tautomer, while reactions under basic conditions involve the alkylation of the imidazolide anion. otago.ac.nzelectronicsandbooks.com

For a 5-substituted imidazole, the N-1 and N-3 positions are electronically distinct. The substituent at C-5 will influence the electron density at the adjacent nitrogens, thereby directing the incoming propyl group. For a hydroxymethyl group at C-5, which is weakly electron-withdrawing, the regioselectivity of N-propylation would need to be carefully optimized, likely favoring the N-1 position to some extent due to electronic and steric considerations. A strategy to ensure high regioselectivity might involve the use of a directing group, such as the SEM (2-(trimethylsilyl)ethoxymethyl) group, which can be used to control the site of both C-H functionalization and subsequent N-alkylation. nih.gov

| Factor | Influence on Regioselectivity | Example |

| Steric Hindrance | Alkylation is favored at the less hindered nitrogen. | A bulky substituent at C-4 will direct alkylation to N-1. otago.ac.nz |

| Electronic Effects | Electron-withdrawing groups direct alkylation to the more remote nitrogen. | A nitro group at C-4 will favor alkylation at N-1. otago.ac.nz |

| Protecting/Directing Groups | Can be used to block one nitrogen or direct reaction to the other. | The SEM group allows for regioselective N-alkylation. nih.gov |

Introduction and Derivatization of the Methanol (B129727) Functionality at the C-5 Position

The introduction of a methanol group at the C-5 position of the 1-propyl-1H-imidazole ring is a critical transformation. This can be achieved through various strategic approaches, including direct C-H functionalization, reduction of a carbonyl precursor, or by employing pre-functionalized building blocks.

Strategies for C-H Functionalization at the C-5 Position

Direct functionalization of the C-5 C-H bond of the imidazole ring represents an atom-economical and efficient strategy. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for this purpose. Specifically, the direct C-5 arylation of N-substituted imidazoles with aryl halides has been well-documented. While direct alkylation or hydroxymethylation at C-5 via C-H activation is less common, the arylation methodology provides a foundation for indirect functionalization. For instance, a C-5 arylated imidazole could potentially undergo further transformations to introduce the desired methanol group.

Key features of palladium-catalyzed C-5 arylation of imidazoles are summarized in the table below. These reactions typically employ a palladium catalyst, a ligand, a base, and a suitable solvent. The choice of these components is crucial for achieving high regioselectivity and yield.

| Catalyst | Ligand | Base | Solvent | Substrate Scope | Reference |

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Anisole | Aryl Bromides | nih.gov |

| Pd(OAc)₂ | NHC | Cs₂CO₃ | Dioxane | Aryl Chlorides | acs.org |

| Pd(dba)₂ | P(o-tol)₃ | Cs₂CO₃ | DMF | Aryl Bromides | researchgate.net |

| NHC: N-Heterocyclic Carbene |

These methodologies highlight the feasibility of selectively targeting the C-5 position of the imidazole ring, which is a crucial first step in a synthetic route that relies on post-modification to install the hydroxymethyl group.

Reduction Reactions for Alcohol Formation

A more common and direct route to this compound involves the reduction of a corresponding C-5 carbonyl compound, such as an aldehyde or an ester. The precursor, 1-propyl-1H-imidazole-5-carbaldehyde or a 5-carboxylate ester, can be synthesized through various methods, including formylation of the 1-propylimidazole or by building the imidazole ring with the C-5 functional group already in place.

Once the carbonyl precursor is obtained, its reduction to the primary alcohol is typically straightforward. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reducing agent depends on the nature of the carbonyl group and the presence of other functional groups in the molecule. For instance, NaBH₄ is a milder reducing agent suitable for aldehydes and ketones, while LiAlH₄ is more powerful and can reduce esters and carboxylic acids as well.

A general reaction scheme for the reduction of 1-propyl-1H-imidazole-5-carbaldehyde is as follows:

A specific example found in the literature for a similar compound, (1-methyl-1H-imidazol-5-yl)methanol, utilizes lithium aluminum hydride in tetrahydrofuran (B95107) (THF) to reduce 1-methyl-1H-5-formyl-imidazole, achieving a high yield. chemicalbook.com This method is directly applicable to the 1-propyl analogue.

Direct Synthesis with Pre-functionalized Synthons

An alternative to functionalizing the imidazole ring post-synthesis is to construct the ring using building blocks that already contain the desired C-5 hydroxymethyl functionality, or a masked version thereof. This approach offers the advantage of avoiding potentially low-yielding or non-selective C-H functionalization or functional group interconversion steps.

For example, a retrosynthetic analysis of this compound could involve the reaction of a propyl-substituted amidine with a three-carbon synthon bearing the protected hydroxymethyl group at the appropriate position. The synthesis of a key intermediate for the drug Olmesartan, ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, demonstrates the use of pre-functionalized synthons to build a substituted imidazole core. Although this example leads to a different C-5 substituent, the principle of using functionalized building blocks is directly relevant.

Plausible pre-functionalized synthons for the direct synthesis could include:

Derivatives of glyceraldehyde, where the aldehyde and one of the hydroxyl groups are masked.

Protected forms of 1,3-dihydroxyacetone.

These synthons would then be reacted with a propyl-containing nitrogen source in a cyclization reaction to form the desired imidazole ring with the hydroxymethyl group already at the C-5 position.

Advanced Catalytic Methods in the Synthesis of Substituted Imidazoles Relevant to this compound

The construction of the substituted imidazole core is a fundamental aspect of the synthesis of this compound. Advanced catalytic methods, including metal-catalyzed and organocatalytic protocols, have significantly enhanced the efficiency, regioselectivity, and substrate scope of imidazole synthesis.

Metal-Catalyzed Coupling and Cyclization Reactions (e.g., Ni, Rh, Au, Fe, Pd/Ce/Bi)

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and imidazoles are no exception. Various metals have been employed to catalyze the formation of the imidazole ring through different mechanistic pathways.

Nickel-catalyzed reactions have been developed for the synthesis of polycyclic imidazoles through catalyst-controlled endo-selective cyclization. rsc.org While this specific application leads to fused systems, the underlying principles of nickel-catalyzed C-H activation and cyclization are pertinent to the broader field of imidazole synthesis.

Rhodium-catalyzed syntheses often involve [3+2] cycloaddition reactions. For instance, the reaction of 1-sulfonyl triazoles with nitriles, catalyzed by rhodium(II), affords imidazoles in good to excellent yields. rsc.org This method allows for the introduction of diverse substituents on the imidazole ring.

Gold-catalyzed reactions have been utilized in the synthesis of bicyclic imidazoles through a bimolecular [2+2+1] cycloaddition. rsc.org Gold catalysts are known for their ability to activate alkynes and other unsaturated systems, facilitating cyclization reactions.

Iron-catalyzed syntheses provide an economical and environmentally friendly alternative to precious metal catalysis. Iron catalysts have been used in the [3+2] addition of amidoximes with enones to produce imidazoles. rsc.org

Palladium/Cerium/Bismuth-catalyzed systems have been employed in the condensation of α-hydroxy carboxylic acids with alkynes and amines to form tetrasubstituted imidazoles. rsc.org This multicomponent approach allows for the rapid assembly of complex imidazole structures.

The following table provides a summary of various metal-catalyzed reactions for the synthesis of substituted imidazoles.

| Metal Catalyst | Reaction Type | Key Reactants | Relevance to Target Compound | Reference |

| Nickel | C-H Cyclization | N-alkylated benzimidazoles, Alkenes | General imidazole synthesis methodology | rsc.org |

| Rhodium | [3+2] Cycloaddition | 1-Sulfonyl triazoles, Nitriles | Formation of substituted imidazole core | rsc.org |

| Gold | [2+2+1] Cycloaddition | α-imino gold carbene, Nitriles | Construction of imidazole ring | rsc.org |

| Iron | [3+2] Addition | Amidoximes, Enones | Economical synthesis of imidazole precursors | rsc.org |

| Palladium/Cerium/Bismuth | Condensation | α-Hydroxy carboxylic acids, Alkynes, Amines | Multicomponent synthesis of highly substituted imidazoles | rsc.org |

Organocatalysis and Metal-Free Protocols

In recent years, organocatalysis and metal-free synthetic methods have gained significant traction as sustainable and cost-effective alternatives to metal-catalyzed reactions. These approaches often utilize small organic molecules as catalysts or proceed through uncatalyzed thermal or microwave-assisted pathways.

Organocatalysis in imidazole synthesis frequently involves the use of N-heterocyclic carbenes (NHCs) or other small organic molecules to promote key bond-forming steps. A notable example is the thiazolium-catalyzed addition of an aldehyde to an acyl imine to generate an α-ketoamide in situ, which then cyclizes to form a substituted imidazole. semanticscholar.org This one-pot methodology allows for the synthesis of highly functionalized imidazoles from readily available starting materials.

Metal-free protocols often rely on the inherent reactivity of the starting materials under specific reaction conditions. For instance, the reaction of ketones with benzylamines in the presence of elemental sulfur can lead to the formation of tetrasubstituted imidazoles. rsc.org Another metal-free approach involves the acid-catalyzed oxidation of ketones to generate ketoaldehydes in situ, which then undergo a dehydrative coupling with aldehydes and ammonium (B1175870) acetate (B1210297) to form imidazoles. rsc.org

These metal-free and organocatalytic methods offer several advantages, including milder reaction conditions, reduced toxicity, and often simplified purification procedures. The table below highlights some examples of these modern synthetic strategies.

| Method | Catalyst/Promoter | Key Reactants | Product Type | Reference |

| Organocatalysis | Thiazolium salt | Aldehyde, Acyl imine | Di-, tri-, and tetrasubstituted imidazoles | semanticscholar.org |

| Metal-Free | Elemental Sulfur | Ketones, Benzylamines | Tetrasubstituted imidazoles | rsc.org |

| Metal-Free | Acid-catalyzed oxidation | Ketones, Aldehydes, Ammonium acetate | Trisubstituted imidazoles | rsc.org |

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities in significantly shorter reaction times compared to conventional heating methods. orientjchem.org This technology is particularly advantageous for the synthesis of heterocyclic compounds like imidazoles. consensus.appresearchgate.net The application of microwave irradiation can lead to efficient internal heating of the reaction mixture by coupling with polar molecules, which can enhance reaction rates. orientjchem.org

The synthesis of N-substituted imidazoles, a crucial step in the formation of this compound, has been successfully achieved under microwave irradiation. For instance, the N-alkylation of imidazoles with alkyl halides can be performed rapidly in a solvent-free manner or in various solvents. nih.govresearchgate.net These methods often result in cleaner reactions and simpler work-up procedures. lew.ro

A plausible microwave-assisted route to this compound could involve the N-propylation of a suitable precursor like imidazole-5-methanol or the reduction of 1-propyl-1H-imidazole-5-carbaldehyde. While direct literature on the microwave synthesis of this specific compound is scarce, analogous transformations on similar imidazole structures provide a strong basis for its feasibility. For example, the synthesis of various substituted imidazoles has been optimized using microwave power and time as key variables, demonstrating the efficiency of this approach. orientjchem.org

A study on the microwave-assisted synthesis of substituted imidazoles highlighted the significant reduction in reaction time and the eco-friendly nature of the process. orientjchem.org In a typical procedure, a mixture of the imidazole precursor, an alkylating agent (e.g., 1-bromopropane), and a base in a suitable solvent would be subjected to microwave irradiation. Optimization of parameters such as microwave power and reaction time is crucial for maximizing the yield and purity of the final product. orientjchem.org

| Parameter | Optimized Condition | Rationale |

| Microwave Power | 150-300 W | Provides sufficient energy for the reaction without causing decomposition of reactants or products. |

| Reaction Time | 5-20 minutes | Significantly shorter than conventional heating methods, which can take several hours. |

| Solvent | Acetonitrile, DMF, or solvent-free | The choice of solvent can influence the reaction rate and yield. Solvent-free conditions offer a greener alternative. |

| Base | K2CO3, NaH | Used to deprotonate the imidazole ring, facilitating N-alkylation. |

Scalable Synthesis and Process Optimization for this compound

The transition from laboratory-scale synthesis to industrial production necessitates the development of scalable and optimized processes. For this compound, this involves a detailed investigation of reaction conditions and the implementation of techniques to enhance yield and purity.

Reaction Condition Optimization (e.g., solvent-free conditions, temperature, pressure)

Optimizing reaction conditions is a critical aspect of developing a robust and economically viable synthetic process. Key parameters that influence the synthesis of this compound include the choice of solvent, reaction temperature, and pressure.

Solvent-Free Conditions: The use of solvent-free, or "dry media," reactions, particularly under microwave irradiation, represents a significant advancement in green chemistry. nih.govias.ac.in This approach minimizes waste, reduces environmental impact, and can simplify product purification. ias.ac.in For the N-alkylation of an imidazole precursor, adsorbing the reactants onto a solid support like potassium carbonate and irradiating the mixture can lead to high yields in very short reaction times. researchgate.net

Temperature: The reaction temperature plays a crucial role in both reaction rate and selectivity. For the N-alkylation of imidazoles, temperatures typically range from ambient to reflux conditions in conventional heating. researchgate.net However, excessively high temperatures can lead to the formation of byproducts. In microwave-assisted synthesis, precise temperature control is possible, allowing for rapid heating to the desired temperature, which can improve reaction outcomes. monash.edu

Pressure: While many imidazole syntheses are conducted at atmospheric pressure, in a scalable process, conducting reactions under elevated pressure in a closed system can be advantageous. This can allow for the use of lower boiling point solvents at higher temperatures, potentially accelerating the reaction.

| Condition | Conventional Method | Microwave-Assisted Method | Benefits of Optimization |

| Solvent | Toluene, DMF, Ethanol | Acetonitrile, Solvent-free | Reduced environmental impact, easier purification. nih.govias.ac.in |

| Temperature | 80-120 °C | 100-150 °C | Faster reaction rates, potential for improved selectivity. |

| Pressure | Atmospheric | Atmospheric to slightly elevated | Allows for higher reaction temperatures with low-boiling solvents. |

Yield and Purity Enhancement Techniques

Maximizing the yield and purity of this compound is essential for a cost-effective and high-quality manufacturing process. Several techniques can be employed to achieve this.

Catalyst Selection: The choice of catalyst can significantly impact the efficiency of the synthesis. For the N-alkylation of imidazoles, phase-transfer catalysts have been shown to be effective in biphasic systems. researchgate.net In other synthetic approaches to the imidazole ring itself, various metal catalysts, such as copper, have been utilized to promote the desired transformations in high yields. rsc.org

Control of Stoichiometry: Precise control over the molar ratios of reactants is crucial. An excess of one reactant may be used to drive the reaction to completion, but this can also lead to the formation of byproducts and complicate purification. For instance, in the N-alkylation of an unsymmetrically substituted imidazole, the ratio of isomeric products can be influenced by the reaction conditions and the nature of the alkylating agent. otago.ac.nz

Purification Methods: The final purity of this compound is determined by the effectiveness of the purification process. Common techniques include:

Crystallization: This is a highly effective method for purifying solid compounds. The choice of solvent is critical for obtaining high purity and yield.

Chromatography: Column chromatography is often used at the laboratory scale and can be adapted for larger-scale purifications to separate the desired product from impurities with similar physical properties.

A potential synthetic route to this compound involves the reduction of 1-propyl-1H-imidazole-5-carbaldehyde. The synthesis of a similar compound, 1-benzyl-5-hydroxymethyl-imidazole, was achieved by the desulfurization of 1-benzyl-2-mercapto-5-hydroxymethyl-imidazole. prepchem.com Another approach could be the direct N-propylation of imidazole-5-methanol. The synthesis of related (benz)imidazole-allyl alcohol derivatives via the reduction of the corresponding ketones has been reported with high yields. acs.org

| Technique | Application in Synthesis | Expected Outcome |

| Catalyst Optimization | Use of phase-transfer catalysts for N-alkylation. | Increased reaction rate and yield. researchgate.net |

| Stoichiometric Control | Precise adjustment of imidazole precursor to propylating agent ratio. | Minimized byproduct formation and improved product selectivity. |

| Advanced Purification | Recrystallization from an optimized solvent system. | High purity of the final product, suitable for pharmaceutical applications. |

Chemical Reactivity and Transformation Pathways of 1 Propyl 1h Imidazol 5 Yl Methanol

Reactivity of the Imidazole (B134444) Nitrogen Atoms (N-1 and N-3)

The two nitrogen atoms within the imidazole ring of (1-propyl-1H-imidazol-5-yl)methanol exhibit distinct electronic properties, which in turn governs their reactivity. The N-1 nitrogen is already substituted with a propyl group and has its lone pair of electrons participating in the aromatic sextet, rendering it non-basic. nih.govstackexchange.com Conversely, the N-3 nitrogen possesses a lone pair of electrons in an sp2-hybridized orbital, which is not involved in the aromatic system, making it the primary site for protonation and electrophilic attack. stackexchange.comyoutube.com

Protonation and Basicity

The imidazole ring is amphoteric, meaning it can act as both an acid and a base. nih.govyoutube.com The basicity of the imidazole ring in this compound is attributed to the pyridine-like N-3 nitrogen. stackexchange.comyoutube.com Protonation occurs at this site, forming a stable imidazolium (B1220033) cation where the positive charge is delocalized between the two nitrogen atoms through resonance. youtube.comreddit.com The pKa for the conjugate acid of imidazole is approximately 7, making it significantly more basic than pyridine. nih.gov This enhanced basicity is due to the ability of the resulting imidazolium ion to distribute the positive charge over two nitrogen atoms. reddit.com

The acidity of the imidazole ring is associated with the N-H proton in an unsubstituted imidazole. However, in this compound, the N-1 position is alkylated, so it does not possess an acidic proton on the nitrogen. The pKa of imidazole is about 14.5, making it more acidic than alcohols but less so than phenols. reddit.com

Table 1: Basicity Comparison of Related Heterocycles

| Compound | pKa of Conjugate Acid | Reference |

| Imidazole | ~7.0 | nih.gov |

| Pyridine | 5.2 | reddit.com |

| Pyrrole | ~0.4 | |

| 2-Imidazoline | ~10.17 | stackexchange.com |

This table illustrates the relative basicity of imidazole compared to other common nitrogen-containing heterocyclic compounds.

N-Substitution Reactions

Since the N-1 position of this compound is already occupied by a propyl group, further N-substitution would occur at the N-3 nitrogen. This reaction, known as quaternization, involves the attack of an electrophile, such as an alkyl halide, on the N-3 nitrogen. youtube.com This process leads to the formation of a 1,3-disubstituted imidazolium salt. The reactivity towards N-alkylation is influenced by steric and electronic factors. otago.ac.nz The presence of the propyl group at N-1 and the hydroxymethyl group at C-5 may sterically hinder the approach of bulky electrophiles to the N-3 position.

Reactivity of the Imidazole Ring Carbon Atoms (C-2, C-4, C-5)

The carbon atoms of the imidazole ring exhibit different levels of reactivity towards electrophilic and nucleophilic attack, influenced by the electronic effects of the nitrogen atoms and the substituents.

Electrophilic and Nucleophilic Aromatic Substitution Considerations

The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. nih.gov In 1-substituted imidazoles, such as this compound, electrophilic attack generally occurs at the C-5 position, which is the most electron-rich carbon. However, since the C-5 position is already substituted with a hydroxymethyl group, electrophilic substitution would be directed to other available positions, primarily C-4 and C-2. The precise regioselectivity of these reactions can be influenced by the nature of the electrophile and the reaction conditions. For instance, halogenation of imidazoles can occur at the C-2, C-4, or C-5 positions. youtube.com

Nucleophilic aromatic substitution on the imidazole ring is less common and typically requires the presence of a good leaving group and/or activating electron-withdrawing groups. youtube.com The C-2 position is the most common site for nucleophilic attack, especially if it bears a suitable leaving group. youtube.com

Functional Group Interconversions on the Imidazole Core

Functional group interconversions on the imidazole core of this compound could involve modifications of the existing substituents or the introduction of new functional groups. fiveable.mesolubilityofthings.com For example, the hydroxymethyl group at the C-5 position could be oxidized to an aldehyde or a carboxylic acid. Furthermore, if other functional groups were present on the ring, they could be transformed through standard organic reactions. For instance, a nitro group could be reduced to an amino group, which could then undergo further reactions.

Transformations of the Methanol (B129727) Group

The primary alcohol functionality of the hydroxymethyl group at the C-5 position can undergo a variety of chemical transformations.

Oxidation: The methanol group can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents. For example, pyridinium (B92312) chlorochromate (PCC) is a mild oxidizing agent that can convert primary alcohols to aldehydes, while stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) would likely lead to the corresponding carboxylic acid. solubilityofthings.com

Esterification: The alcohol can react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters. This reaction is typically catalyzed by an acid.

Etherification: The hydroxyl group can be converted into an ether by reaction with an alkyl halide under basic conditions (Williamson ether synthesis) or by reaction with an alcohol under acidic conditions.

Halogenation: The hydroxyl group can be replaced by a halogen atom using reagents such as thionyl chloride (SOCl2) to yield a chloromethyl group, or phosphorus tribromide (PBr3) to yield a bromomethyl group. chemicalbook.com

Reduction: While the methanol group is already in a reduced state, the corresponding carboxylic acid ester can be selectively reduced to the hydroxymethyl group using reagents like sodium or potassium in liquid ammonia (B1221849). google.com

Table 2: Potential Transformations of the Methanol Group

| Reaction Type | Reagent(s) | Product Functional Group |

| Oxidation (to aldehyde) | PCC | Aldehyde |

| Oxidation (to carboxylic acid) | KMnO4 | Carboxylic Acid |

| Esterification | R'COOH, H+ | Ester |

| Etherification | R'X, Base | Ether |

| Halogenation (Chlorination) | SOCl2 | Chloroalkane |

| Halogenation (Bromination) | PBr3 | Bromoalkane |

This table summarizes some of the key chemical transformations that the methanol group of this compound can undergo.

Oxidation Reactions to Carbonyl Derivatives

The primary alcohol group of this compound can be oxidized to yield the corresponding carbonyl compounds: 1-propyl-1H-imidazole-5-carbaldehyde or 1-propyl-1H-imidazole-5-carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product.

Oxidation to Aldehyde: Milder oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as manganese dioxide (MnO₂), pyridinium chlorochromate (PCC), or conditions like the Swern or Dess-Martin periodinane oxidation are typically effective for converting primary alcohols to aldehydes without over-oxidation. For hydroxymethylimidazoles, MnO₂ is a commonly used reagent.

Oxidation to Carboxylic Acid: Stronger oxidizing agents, often in aqueous media, will convert the primary alcohol directly to the carboxylic acid. Potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) are examples of reagents that can accomplish this transformation.

Below is a table summarizing expected oxidation reactions.

| Reactant | Reagent(s) | Expected Product | Reaction Type |

| This compound | Manganese Dioxide (MnO₂) | 1-Propyl-1H-imidazole-5-carbaldehyde | Oxidation |

| This compound | Potassium Permanganate (KMnO₄) | 1-Propyl-1H-imidazole-5-carboxylic acid | Oxidation |

| (1-Methyl-1H-imidazol-5-yl)methanol | Thionyl chloride | 5-(Chloromethyl)-1-methyl-1H-imidazole | Halogenation |

Esterification and Etherification Reactions

The hydroxyl group of this compound readily participates in esterification and etherification reactions.

Esterification: This can be achieved through reaction with carboxylic acids (often requiring an acid catalyst, known as Fischer esterification), or more commonly with more reactive acylating agents like acid chlorides or anhydrides in the presence of a base. The imidazole ring itself can act as a nucleophilic catalyst in hydrolysis of esters, a principle that can be relevant in its formation as well. youtube.comnih.gov

Etherification: The synthesis of ethers can be accomplished via the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

The table below outlines representative esterification and etherification reactions.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Acetic Anhydride | (1-Propyl-1H-imidazol-5-yl)methyl acetate (B1210297) | Esterification |

| This compound | 1. Sodium Hydride (NaH) 2. Methyl Iodide | 5-(Methoxymethyl)-1-propyl-1H-imidazole | Etherification |

Dehydration Pathways

The dehydration of this compound to form 5-vinyl-1-propyl-1H-imidazole is a potential transformation, though it typically requires harsh conditions for a primary alcohol. This reaction would involve the elimination of a water molecule, usually under strong acidic and high-temperature conditions. The stability of the resulting conjugated system of the vinyl group with the imidazole ring might provide a driving force for this reaction. An alternative pathway under such conditions could be the formation of a dimeric ether.

Reaction Mechanisms of this compound in Synthetic Transformations

The unique electronic properties of the imidazole ring play a crucial role in the reaction mechanisms of its derivatives.

Mechanistic Investigations of Cyclization Processes

This compound and its derivatives can serve as precursors in the synthesis of more complex heterocyclic systems. The hydroxymethyl group can be converted into a good leaving group (e.g., a tosylate or halide), which can then be displaced by a nucleophile in an intramolecular fashion to form a new ring.

For instance, if a suitable nucleophilic side chain were attached to the N-1 propyl group, an intramolecular cyclization could be initiated. The mechanism would involve the formation of an imidazolium intermediate, followed by nucleophilic attack to forge the new cyclic structure. Such cyclization strategies are fundamental in the synthesis of various biologically active imidazole-containing compounds. chim.itrsc.org The mechanism often proceeds via a 5-exo-dig or related cyclization pathway, which is favored by stereoelectronic effects. rsc.org

Role of Intermediates in Reaction Pathways

The transformation of this compound involves several key reactive intermediates:

Alkoxide Intermediate: In etherification reactions, the deprotonation of the alcohol leads to a nucleophilic alkoxide intermediate.

Acylium Ion/Tetrahedral Intermediate: In acid-catalyzed esterification, the protonated carboxylic acid may be attacked by the alcohol. In base-catalyzed or uncatalyzed reactions with acid chlorides or anhydrides, a tetrahedral intermediate is formed at the carbonyl carbon, which then collapses to form the ester.

Imidazolium Cation: The imidazole ring can be protonated or alkylated at the N-3 position, forming an imidazolium cation. This modification significantly alters the electron density of the ring and the reactivity of its substituents. For example, an imidazolium intermediate can activate the molecule for nucleophilic attack or facilitate cyclization processes. youtube.com

Carbocation/Oxocarbenium Ion: While less common for primary alcohols, under strongly acidic dehydration conditions, a protonated alcohol may leave as a water molecule, potentially forming a transient primary carbocation stabilized by the adjacent imidazole ring.

The synthesis of (1-methyl-1H-imidazol-5-yl)methanol itself often involves the reduction of a corresponding ester, such as ethyl 1-methylimidazole-5-carboxylate, using a reducing agent like lithium aluminum hydride. chemicalbook.com This reaction proceeds through an aldehyde intermediate which is further reduced to the alcohol.

Advanced Spectroscopic and Structural Characterization of 1 Propyl 1h Imidazol 5 Yl Methanol and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including (1-propyl-1H-imidazol-5-yl)methanol. By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information about the chemical environment of each atom.

Proton (¹H) and carbon-13 (¹³C) NMR spectra offer a detailed map of the carbon and hydrogen framework of a molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a nucleus. Electron-withdrawing groups tend to shift signals downfield (higher ppm), while electron-donating groups cause an upfield shift (lower ppm).

For imidazole (B134444) derivatives, the chemical shifts of the ring protons and carbons are particularly diagnostic. For instance, in a deuterated chloroform (B151607) solution of imidazole, the proton at position 2 (C2-H) appears at a different chemical shift than those at positions 4 and 5 (C4-H and C5-H). researchgate.net The specific substitution pattern on the imidazole ring, such as the N-propyl group and the hydroxymethyl group in this compound, significantly influences these chemical shifts.

For example, in a related compound, (1-methyl-1H-imidazol-5-yl)methanol, the ¹H NMR spectrum in CDCl₃ shows distinct signals for the imidazole ring protons, the methylene (B1212753) protons of the hydroxymethyl group, and the methyl protons. chemicalbook.com The chemical shifts for the propyl group in this compound would be expected in the typical aliphatic region, with the methylene group attached to the nitrogen appearing most downfield due to the nitrogen's electron-withdrawing nature.

Similarly, ¹³C NMR spectroscopy provides information on the carbon skeleton. The chemical shifts of the imidazole ring carbons can be used to distinguish between different regioisomers. For instance, the difference in chemical shifts between C4 and C5 is a key indicator of the tautomeric state of the imidazole ring, which can be influenced by intramolecular hydrogen bonding. nih.gov

Spin-spin coupling, observed as the splitting of NMR signals (multiplicity), provides information about the connectivity of adjacent atoms. The coupling constant (J), measured in Hertz (Hz), is the distance between the split peaks and is independent of the magnetic field strength. ubc.ca Analysis of these coupling constants helps to confirm the arrangement of protons in the propyl chain and on the imidazole ring.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity (¹H) | Coupling Constants (J, Hz) |

| H2 | ~7.5 | - | s | - |

| H4 | ~7.0 | - | s | - |

| CH₂ (propyl, N-linked) | ~3.9 | ~48 | t | ~7 |

| CH₂ (propyl, middle) | ~1.8 | ~24 | sextet | ~7 |

| CH₃ (propyl) | ~0.9 | ~11 | t | ~7 |

| CH₂ (methanol) | ~4.6 | ~55 | s | - |

| OH | variable | - | broad s | - |

| C2 | - | ~138 | - | - |

| C4 | - | ~128 | - | - |

| C5 | - | ~130 | - | - |

Note: These are predicted values and may vary based on solvent and other experimental conditions.

While 1D NMR provides fundamental information, complex structures often require 2D NMR techniques for unambiguous assignment. researchgate.netweebly.com These experiments correlate signals from different nuclei, providing a more detailed picture of the molecular structure.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other. For this compound, COSY would show correlations between the adjacent methylene and methyl protons of the propyl group.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to carbons. This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over two or three bonds). HMBC is invaluable for connecting different parts of the molecule, for example, showing a correlation between the N-linked methylene protons of the propyl group and the C2 and C5 carbons of the imidazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining the conformation of the molecule.

The application of these 2D NMR techniques is essential for the complete and accurate structural elucidation of this compound and its analogues. researchgate.netyoutube.com

In situ NMR spectroscopy allows for the real-time monitoring of chemical reactions as they occur within the NMR tube. chemrxiv.org This powerful technique can provide detailed kinetic data, identify reaction intermediates, and help to optimize reaction conditions. For the synthesis of this compound, in situ NMR could be used to follow the progress of the N-alkylation of the imidazole ring or the introduction of the hydroxymethyl group. Recent advancements have even enabled the monitoring of light-activated reactions using in situ photo NMR. youtube.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of laser light (Raman) at specific frequencies corresponds to the energy required to excite different molecular vibrations, such as stretching and bending of bonds.

For this compound, characteristic vibrational bands would be expected for:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

C-H stretch: Bands in the 2800-3000 cm⁻¹ region for the aliphatic propyl group and above 3000 cm⁻¹ for the aromatic imidazole ring. sci.am

C=C and C=N stretching: Bands in the 1400-1650 cm⁻¹ region corresponding to the imidazole ring. sci.am

C-N stretching: These vibrations are often mixed with other modes but typically appear in the 1300-1400 cm⁻¹ region. sci.am

C-O stretch: A strong band in the 1000-1200 cm⁻¹ region.

The vibrational spectra of imidazole and its derivatives have been studied in detail, providing a basis for the assignment of the spectral features of this compound. nih.govacs.orgresearchgate.net These techniques are also sensitive to intermolecular interactions, such as hydrogen bonding, which can cause shifts in the vibrational frequencies.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. When a molecule is introduced into the mass spectrometer, it is ionized and then separated based on its mass-to-charge ratio (m/z).

For this compound, the molecular ion peak in the mass spectrum would confirm its molecular weight. High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, allowing for the determination of the elemental composition.

The fragmentation pattern provides clues about the structure of the molecule. Common fragmentation pathways for N-alkyl imidazoles include cleavage of the alkyl chain and fragmentation of the imidazole ring. The presence of the hydroxymethyl group would also lead to characteristic fragmentation patterns, such as the loss of a water molecule or a formaldehyde (B43269) molecule. Predicted collision cross-section values can also be calculated for different adducts to aid in identification. uni.lu

X-ray Crystallography and Solid-State Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. By diffracting X-rays off a single crystal of a compound, a detailed map of the electron density can be generated, from which the precise positions of all atoms in the crystal lattice can be determined.

Crystal Structure Determination and Conformational Analysis

While the specific crystal data for this compound is not published, analysis of related structures allows for an informed discussion. For instance, the crystal structure of 1-(2,6-diisopropylphenyl)-1H-imidazole reveals a monoclinic P2₁/c symmetry, with the imidazole ring being planar. nih.gov A notable feature in the structures of substituted imidazoles is the potential for multiple, conformationally distinct molecules within the asymmetric unit, arising from the rotational freedom of substituent groups. nih.govnih.gov In the case of this compound, the flexible propyl chain and the rotatable hydroxymethyl group would be expected to adopt conformations that optimize packing efficiency and intermolecular interactions in the solid state. The torsion angles between the imidazole ring and its substituents are critical parameters defined by this analysis. For example, in one analogue, the phenyl ring is rotated 80.7 (1)° relative to the imidazole ring. nih.gov

Table 1: Illustrative Crystal Data for an Imidazole Analogue This table presents representative crystallographic data for an N-substituted imidazole derivative to illustrate the typical parameters obtained from X-ray diffraction analysis.

| Parameter | 1-(2,6-diisopropylphenyl)-1H-imidazole nih.gov |

| Chemical Formula | C₁₅H₂₀N₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.9180 (9) |

| b (Å) | 7.1980 (5) |

| c (Å) | 11.6509 (12) |

| β (°) | 125.249 (1) |

| Volume (ų) | 953.20 (13) |

| Z | 4 |

Intermolecular Interactions and Packing Arrangements (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing of imidazole derivatives is governed by a network of non-covalent interactions. eurjchem.com The nature and strength of these interactions dictate the supramolecular architecture of the compound. Key interactions include hydrogen bonding, π-π stacking, and weaker C-H···π contacts.

For this compound, the primary hydrogen bond donor is the hydroxyl group (-OH) of the methanol (B129727) substituent, and the primary acceptor is the sp²-hybridized nitrogen atom (N3) of the imidazole ring. This would likely result in strong O-H···N hydrogen bonds, a common and structure-directing interaction in related compounds. derpharmachemica.com These interactions can link molecules into chains or dimers. For example, in certain imidazo[1,2-a]pyridine (B132010) derivatives, molecules are linked by N-H···N hydrogen bonds into chains. nih.gov

In addition to strong hydrogen bonds, weaker interactions play a crucial role. These include C-H···O, C-H···N, and C-H···π interactions. nih.govnih.gov The propyl and hydroxymethyl groups provide numerous C-H bonds that can act as weak donors. The aromatic imidazole ring itself can act as a π-system acceptor. While significant π-π stacking is sometimes hindered by bulky substituents, offset or parallel-displaced stacking interactions are frequently observed in imidazole-containing crystals, with inter-centroid distances typically around 3.5 Å. nih.gov The interplay of these varied interactions results in the formation of complex three-dimensional networks. nsf.gov

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. derpharmachemica.com By mapping properties like dnorm (normalized contact distance) onto the surface, regions of close intermolecular contact can be identified. Intense red spots on the dnorm surface highlight areas where intermolecular distances are shorter than the van der Waals radii, typically corresponding to hydrogen bonds. eurjchem.commdpi.com

The analysis is complemented by 2D fingerprint plots, which summarize the distribution of intermolecular contacts by plotting the distance to the nearest nucleus external to the surface (de) against the distance to the nearest nucleus internal to the surface (di). This allows for the deconvolution of the surface into contributions from different interaction types (e.g., H···H, O···H, C···H).

For a wide range of imidazole derivatives, Hirshfeld analyses consistently show that H···H contacts account for the largest percentage of the total surface area, often exceeding 40-60%. derpharmachemica.comiucr.org This is followed by contacts involving heteroatoms, such as O···H/H···O and N···H/H···N, which appear as characteristic "wings" or sharp spikes in the fingerprint plots. nih.goviucr.org For this compound, a similar pattern is expected, with a high contribution from H···H contacts due to the propyl and hydroxymethyl groups, and a significant contribution from O···H contacts, confirming the importance of hydrogen bonding.

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Representative Imidazole Analogues

| Contact Type | 5,5-diphenyl-3-(prop-2-yn-1-yl)imidazolidine-2,4-dione nih.gov | 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole (Molecule A) nih.gov | 2-[1-(4-butylphenyl)-4,5-diphenyl-1H-imidazol-2-yl]phenol derpharmachemica.com |

| H···H | 45.0% | 25.1% | 61.8% |

| C···H/H···C | 32.7% | 6.2% | - |

| O···H/H···O | 19.9% | 33.3% | - |

| N···H/H···N | - | 11.1% | - |

| Cl···H/H···Cl | - | 17.0% | - |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insight into the electronic transitions within a molecule. The absorption of a photon promotes an electron from a lower energy molecular orbital, typically the Highest Occupied Molecular Orbital (HOMO), to a higher energy one, such as the Lowest Unoccupied Molecular Orbital (LUMO). acs.org

The parent imidazole ring is an aromatic heterocycle that absorbs in the UV region, with a reported λmax around 206-210 nm. wikipedia.org The position and intensity of absorption bands are highly sensitive to the nature of substituents on the ring. For this compound, the substituents are a propyl group at the N1 position and a hydroxymethyl group at the C5 position. Neither is a strong chromophore or auxochrome. The propyl group is a weak electron-donating alkyl group, and the hydroxymethyl group has a negligible electronic effect. Therefore, the primary electronic transitions are expected to be π → π* transitions within the imidazole ring. The λmax is likely to be close to that of the parent imidazole, perhaps with a slight bathochromic (red) shift.

Studies on more complex imidazole derivatives show that the introduction of strong electron-donating or electron-withdrawing groups can create donor-π-acceptor (D-π-A) systems, leading to intramolecular charge-transfer (ICT) bands at much longer wavelengths. nih.govnih.gov For example, some imidazole derivatives designed for fluorescence applications show absorption maxima ranging from 304 nm to 448 nm and exhibit solvatochromism, where the emission wavelength shifts with solvent polarity. nih.govrsc.org Given its simple substitution pattern, this compound is not expected to display such strong ICT character or significant solvatochromism.

Table 3: Representative UV-Vis Absorption Data for Imidazole Derivatives

| Compound | Solvent | λmax (nm) | Key Transition Type |

| Imidazole wikipedia.org | Water | ~206 | π → π* |

| Acridan-imidazole derivative (Ac-BI) nih.gov | Toluene | ~350-400 (shoulder) | Intramolecular Charge Transfer (ICT) |

| Imidazole with unsubstituted benzene (B151609) ring (1a) acs.org | DMSO | - (Emission at 459 nm) | ESIPT |

| Imidazole with p-methoxybenzene (1c) acs.org | DMSO | - (Emission at 494 nm) | ESIPT |

Computational Chemistry and Theoretical Studies of 1 Propyl 1h Imidazol 5 Yl Methanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, allowing for the determination of a molecule's electronic structure and associated properties.

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms and molecules based on the electron density. It offers a balance between accuracy and computational cost, making it a standard tool for chemists.

A DFT study of (1-propyl-1H-imidazol-5-yl)methanol, likely using a functional like B3LYP with a basis set such as 6-31G(d,p), would yield the optimized molecular geometry. This calculation determines the most stable three-dimensional arrangement of the atoms by finding the lowest energy conformation. The results would include precise values for bond lengths, bond angles, and dihedral angles.

Expected Geometric Parameters:

Imidazole (B134444) Ring: The geometry would show the characteristic near-planar five-membered ring. The C-N and C-C bond lengths within the ring would be intermediate between single and double bonds, reflecting its aromatic character.

Propyl Group: The C-C bond lengths would be typical of sp³-hybridized carbons (~1.53 Å), and the C-H bond lengths would be around 1.09 Å.

Methanol (B129727) Group: The C-O bond of the hydroxymethyl group would be a typical single bond length.

Attachment to Ring: The calculations would define the precise angles at which the propyl and methanol groups attach to the imidazole ring.

The electronic structure analysis from DFT would reveal the distribution of electron density across the molecule. This is often visualized using an electrostatic potential map, which would show regions of negative potential (electron-rich) around the nitrogen atoms of the imidazole ring and the oxygen atom of the methanol group, indicating their roles as potential sites for electrophilic attack or hydrogen bonding.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole ring, highlighting its nucleophilic character. The LUMO would likely be distributed across the ring as well, representing its capacity to act as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. DFT calculations would provide specific energy values for these orbitals.

| Parameter | Predicted Value / Description |

|---|---|

| HOMO Energy | Calculated energy value (in eV) |

| LUMO Energy | Calculated energy value (in eV) |

| HOMO-LUMO Gap (ΔE) | LUMO Energy - HOMO Energy (in eV) |

| Reactivity | A smaller gap would indicate higher chemical reactivity. |

Computational methods can predict various spectroscopic parameters, which are invaluable for interpreting experimental data and confirming molecular structures.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) for ¹H and ¹³C atoms. These predictions are based on the calculated magnetic shielding around each nucleus. Comparing predicted shifts to experimental spectra helps in assigning signals to specific atoms. For this compound, distinct signals would be predicted for the propyl chain protons, the imidazole ring protons, and the methanol group's protons and carbon.

IR Spectroscopy: DFT can calculate the vibrational frequencies of the molecule. These correspond to the absorption peaks in an Infrared (IR) spectrum. Key predicted vibrations would include the O-H stretch of the alcohol, C-H stretches from the alkyl and aromatic parts, and C=N and C-N stretches from the imidazole ring.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) can predict electronic transitions, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. For this molecule, transitions would likely be of the π → π* type within the imidazole ring.

Conformational Analysis and Energy Landscapes

Molecules with rotatable single bonds, like this compound, can exist in various conformations. Understanding the energy associated with these different shapes is key to understanding its behavior.

Conformational analysis involves calculating the energy of the molecule as a function of the rotation around one or more single bonds. The primary bonds of interest in this compound are the N1-C(propyl) bond and the C5-C(methanol) bond.

By systematically rotating these bonds and calculating the energy at each step, a potential energy surface can be generated. The peaks on this surface represent rotational barriers (the energy required to move from one stable conformation to another), which arise from steric hindrance between bulky groups. For instance, the rotation of the propyl group could be hindered by its interaction with the methanol group, depending on the latter's orientation. These calculations would identify the most stable (lowest energy) conformers and the energy required to interconvert between them.

The Topological Polar Surface Area (TPSA) is a descriptor calculated from the surface areas of polar atoms (typically oxygen and nitrogen) in a molecule. It is a valuable parameter for predicting the transport properties of drugs, such as absorption and blood-brain barrier penetration.

While a specific, experimentally verified TPSA for this compound is not available, it can be calculated computationally. The TPSA is determined by the contributions of the two nitrogen atoms in the imidazole ring and the oxygen atom of the hydroxyl group. For comparison, the computationally derived TPSA for the related compound (1-methyl-1H-imidazol-5-yl)methanol is 38.1 Ų, and for [2-(2-methylpropyl)-1H-imidazol-5-yl]methanol it is 48.9 Ų. nih.gov The TPSA for this compound is expected to be similar to its methyl analog, as the polar atom count is identical. The non-polar propyl chain does not contribute to the TPSA value.

| Property | Predicted Value | Contributing Atoms |

|---|---|---|

| Topological Polar Surface Area (TPSA) | ~38.1 Ų | Ring Nitrogens, Hydroxyl Oxygen |

| Rotatable Bond Count | 3 | N1-C(propyl), C-C(propyl), C5-C(methanol) |

Molecular Dynamics (MD) Simulations for Dynamic Behavior in Solution or Condensed Phases

While specific molecular dynamics (MD) simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the dynamic behavior of this molecule in solution can be inferred from simulations of structurally related compounds, such as N-alkylimidazoles and imidazolium-based ionic liquids. nih.govarxiv.orgarxiv.orgnih.gov MD simulations model the interactions between atoms over time, providing a detailed picture of molecular motion, solvation, and conformational changes.

A typical MD simulation of this compound in an aqueous solution would involve placing a single molecule in a simulation box filled with water molecules. The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system. The simulation then numerically solves Newton's equations of motion, tracking the trajectory of each atom over a set period.

From these trajectories, various properties can be calculated to understand the dynamic behavior of the solvated molecule. Key aspects of the dynamic behavior of this compound in a polar solvent like water would include:

Solvation Shell Structure: The polar methanol group (-CH₂OH) and the nitrogen atoms of the imidazole ring would form strong hydrogen bonds with surrounding water molecules. The propyl group (-CH₂CH₂CH₃), being hydrophobic, would induce a more ordered structure in the adjacent water molecules. Analysis of radial distribution functions (RDFs) from MD simulations can quantify the distances and coordination numbers of water molecules around these specific functional groups. nih.govrsc.org

Conformational Dynamics: The molecule possesses rotational freedom around the C-C bond of the propyl group and the C-C and C-O bonds of the methanol substituent. MD simulations can explore the conformational landscape, identifying the most stable rotamers and the energy barriers for their interconversion.

Table 1: Illustrative Data from a Hypothetical MD Simulation of this compound in Water

| Parameter | Illustrative Value | Description |

| Simulation Time | 100 ns | The total time duration of the simulation. |

| Temperature | 298 K | The temperature at which the simulation is run. |

| Pressure | 1 atm | The pressure at which the simulation is run. |

| Force Field | OPLS-AA | A commonly used force field for organic molecules. |

| Water Model | TIP3P | A standard model for representing water molecules. |

| Translational Diffusion Coefficient | 0.5 x 10⁻⁵ cm²/s | A measure of how quickly the molecule moves through the solvent. |

| Rotational Correlation Time | 50 ps | The characteristic time for the molecule's rotational reorientation. |

This table presents hypothetical data for illustrative purposes, based on typical values obtained for similar organic molecules in aqueous solution.

Structure-Property Relationship Studies (from a Theoretical Perspective)

The electronic and steric properties of the imidazole ring in this compound are significantly influenced by the N-propyl and 5-hydroxymethyl substituents. These properties can be quantified using computational methods like Density Functional Theory (DFT). mdpi.comresearchgate.netresearchgate.net

Electronic Properties:

The propyl group at the N1 position is an electron-donating group (EDG) through an inductive effect (+I). This increases the electron density on the imidazole ring, which can, in turn, affect its basicity and reactivity. The hydroxymethyl group at the C5 position has a more complex influence. The oxygen atom is electronegative and can withdraw electron density via induction (-I effect), while its lone pairs can participate in resonance, potentially donating electron density to the ring (+M effect).

DFT calculations can provide quantitative measures of these electronic effects, such as:

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. For this compound, the MEP would show negative potential (red/yellow) around the N3 nitrogen and the oxygen of the methanol group, indicating regions susceptible to electrophilic attack or hydrogen bond donation. The regions around the hydrogen atoms of the methanol and the imidazole ring would show positive potential (blue), indicating sites for nucleophilic attack or hydrogen bond acceptance. mdpi.com

Steric Properties:

The propyl group introduces significant steric bulk at the N1 position. This steric hindrance can influence how the molecule interacts with other molecules, for example, by shielding the N1 nitrogen from certain chemical reactions or influencing the preferred binding orientation in a biological system. acs.org The hydroxymethyl group at C5 also contributes to the steric profile of the molecule, though to a lesser extent than the propyl group.

Computational methods can quantify these steric effects through various descriptors, such as:

Steric Hindrance Parameters: These can be calculated based on the van der Waals radii of the atoms in the substituent.

Conformational Analysis: As mentioned in the MD section, theoretical calculations can determine the preferred three-dimensional arrangement of the molecule, which is a direct consequence of steric interactions between its different parts.

Table 2: Calculated Electronic and Steric Properties for Imidazole and Substituted Derivatives (Illustrative)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| Imidazole | -6.8 | 1.5 | 8.3 | 3.7 |

| 1-Propylimidazole | -6.5 | 1.6 | 8.1 | 4.0 |

| This compound | -6.6 | 1.4 | 8.0 | 4.5 |

This table presents illustrative data calculated using DFT methods. The values are intended to show the relative trends in electronic properties upon substitution and are not from direct experimental measurements of this compound.

Derivatization and Advanced Synthetic Analogues of 1 Propyl 1h Imidazol 5 Yl Methanol

Modification at the Propyl Side Chain

The N-1 propyl group provides a key site for synthetic alteration, allowing for changes in lipophilicity, steric bulk, and the introduction of new chemical functionalities.

The synthesis of N-functionalized imidazoles with various alkyl groups is a common strategy to modulate their properties. mdpi.com Analogues of (1-propyl-1H-imidazol-5-yl)methanol can be prepared by replacing the propyl group with other linear, branched, or cyclic alkyl chains. The general synthesis involves the N-alkylation of an appropriately protected imidazole-5-methanol precursor with a corresponding alkyl halide. mdpi.com

Studies on other 1-alkylimidazole derivatives have shown that modifying the chain length can significantly impact their properties. For instance, the antibacterial activity of certain 1-alkylimidazoles has been observed to increase as the alkyl chain length extends up to nine carbon atoms. nih.gov Furthermore, the introduction of branched alkyl groups (such as isopropyl, isobutyl, and sec-butyl) or cycloalkyl groups (like cyclopentyl) at the N-1 position has been explored. mdpi.com These modifications influence fundamental properties like density and viscosity, which are critical for applications such as the development of ionic liquids. mdpi.com

Table 1: Examples of N-1 Alkyl Chain Modifications on the Imidazole (B134444) Ring This table is illustrative and based on general synthetic strategies for N-alkylation of imidazoles.

| Analogue Name | N-1 Substituent | Potential Synthetic Precursor (Alkylating Agent) |

|---|---|---|

| (1-Ethyl-1H-imidazol-5-yl)methanol | Ethyl | Ethyl bromide |

| (1-Butyl-1H-imidazol-5-yl)methanol | n-Butyl | 1-Bromobutane |

| (1-Isopropyl-1H-imidazol-5-yl)methanol | Isopropyl | 2-Bromopropane |

| (1-Cyclohexyl-1H-imidazol-5-yl)methanol | Cyclohexyl | Bromocyclohexane |

Incorporating functional groups into the N-1 side chain represents a more advanced derivatization strategy. This approach allows for the introduction of specific chemical properties, such as altered polarity or the ability to participate in hydrogen bonding. A key example is the synthesis of analogues where an ether linkage is present in the side chain, such as [1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol hydrochloride. sigmaaldrich.com Such compounds can be synthesized by reacting the imidazole precursor with a functionalized alkylating agent, for example, 2-methoxyethyl chloride.

Further complex functionalizations have been demonstrated in the synthesis of advanced molecules for medicinal chemistry. For example, the structure of nirogacestat, a gamma-secretase inhibitor, features a highly functionalized N-1 substituent on an imidazole ring, specifically a 1-(2-methyl-1-(neopentylamino)propan-2-yl) group. wikipedia.org This illustrates the potential for creating complex side chains containing amine and other functionalities. The synthesis of optically active imidazole derivatives from N-Cbz protected amino acids also highlights a pathway to introduce chiral centers and amide functionalities onto the side chain. nih.gov